molecular formula C19H25N5O2 B1663702 SN003

SN003

Katalognummer: B1663702
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: FZMBHAQCHCEGNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SN 003 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of SN 003 typically involves large-scale organic synthesis processes, ensuring high purity and yield. The production process is optimized for scalability and cost-effectiveness, often utilizing automated synthesis equipment and stringent quality control measures .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SN 003 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SN 003, die jeweils möglicherweise unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

SN 003 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

SN 003 entfaltet seine Wirkung, indem es an den Corticotropin-Releasing-Faktor-Rezeptor 1 (CRF1) bindet und so die Aktivität des Rezeptors hemmt. Diese Hemmung verhindert die Freisetzung von Adrenocorticotrophem Hormon (ACTH), das an der Stressantwort des Körpers beteiligt ist. Durch die Modulation dieses Signalwegs kann SN 003 stressbedingte Verhaltensweisen und physiologische Reaktionen reduzieren .

Ähnliche Verbindungen:

Einzigartigkeit: SN 003 ist einzigartig aufgrund seiner hohen Selektivität für CRF1 gegenüber anderen Rezeptoren, was es zu einem wertvollen Werkzeug in der Forschung zu stressbedingten Signalwegen macht. Seine reversible Bindung und die spezifische Hemmung von CRF1 unterscheiden es von anderen Verbindungen seiner Klasse .

Wirkmechanismus

SN 003 exerts its effects by binding to the corticotropin-releasing factor receptor 1 (CRF1), thereby inhibiting the receptor’s activity. This inhibition prevents the release of adrenocorticotropic hormone (ACTH), which is involved in the body’s stress response. By modulating this pathway, SN 003 can reduce stress-related behaviors and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: SN 003 is unique due to its high selectivity for CRF1 over other receptors, making it a valuable tool in research focused on stress-related pathways. Its reversible binding and specific inhibition of CRF1 distinguish it from other compounds in its class .

Biologische Aktivität

SN003 is a compound that has been studied primarily for its biological activity as a selective ligand for the corticotropin-releasing factor 1 (CRF1) receptor. This receptor plays a significant role in the regulation of stress responses, and its modulation has implications for various neuropsychiatric disorders. Research into this compound has focused on its binding affinity, pharmacokinetics, and potential therapeutic applications.

Binding Affinity and Pharmacodynamics

This compound exhibits high binding affinity for CRF1 receptors, with an IC50 value ranging from 0.3 to 8 nM. This indicates a strong interaction with the receptor, which is crucial for its potential therapeutic effects in conditions related to stress and anxiety . The compound's moderate lipophilicity (LogD values between 2.8 and 4.4) suggests favorable properties for central nervous system penetration, which is essential for targeting brain receptors effectively .

In Vivo Studies

In vivo studies using positron emission tomography (PET) have demonstrated that this compound distributes uniformly throughout the brain without significant enrichment in areas of high CRF1 receptor density. This uniform distribution is critical for understanding its pharmacological profile and potential side effects .

Table 1: Summary of In Vivo Studies on this compound

Study TypeModel UsedKey Findings
PET ImagingRhesus MonkeysUniform distribution; no specific binding observed
AutoradiographyRat Brain SlicesHigher specific binding signals in cortical regions

Case Studies

Several case studies have explored the implications of CRF1 receptor modulation through compounds like this compound. These studies highlight the role of CRF1 in stress-related disorders, including depression and anxiety, and how targeting this receptor can lead to therapeutic advancements.

  • Case Study: Modulation of Stress Responses
    • This study examined how administration of this compound affected behavioral responses in animal models subjected to stress. Results indicated a reduction in anxiety-like behaviors, suggesting that CRF1 antagonism may alleviate stress-related symptoms.
  • Case Study: Neurobiological Effects
    • Research focusing on the neurobiological impact of this compound revealed alterations in neurotransmitter levels associated with mood regulation, including serotonin and norepinephrine pathways. This supports the hypothesis that CRF1 antagonism can have broader effects on mood disorders.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves competitive inhibition at the CRF1 receptor, which subsequently alters downstream signaling pathways associated with stress responses. This inhibition has been linked to decreased levels of pro-inflammatory cytokines in the brain, further indicating a potential anti-inflammatory role in neuropsychiatric conditions .

Table 2: Mechanistic Pathways Influenced by this compound

PathwayEffect of this compound
CRF1 Receptor SignalingInhibition
Pro-inflammatory CytokinesDecreased levels
Neurotransmitter RegulationModulation of serotonin and norepinephrine

Eigenschaften

IUPAC Name

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMBHAQCHCEGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SN003
Reactant of Route 2
Reactant of Route 2
SN003
Reactant of Route 3
Reactant of Route 3
SN003
Reactant of Route 4
Reactant of Route 4
SN003
Reactant of Route 5
Reactant of Route 5
SN003
Reactant of Route 6
SN003

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.